3-(2,5-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-amino-1,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. This intermediate is then treated with thiosemicarbazide and subjected to cyclization under acidic conditions to form the desired triazolo-thiadiazole ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(2,5-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory and anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorophenyl)-1,2,4-triazole
- 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
- 2,5-Dichlorophenyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(2,5-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its combined structural features of both triazole and thiadiazole rings. This dual functionality enhances its reactivity and broadens its range of applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H10Cl2N6S |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-6-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10Cl2N6S/c1-7-10(6-17-21(7)2)13-20-22-12(18-19-14(22)23-13)9-5-8(15)3-4-11(9)16/h3-6H,1-2H3 |
InChI Key |
OYSNUHWTTCDWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.